REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1.[C:11](Cl)(=[O:15])[CH:12]([CH3:14])[CH3:13]>N1C=CC=CC=1>[C:7]([C:5]1[O:4][N:3]=[C:2]([NH:1][C:11](=[O:15])[CH:12]([CH3:14])[CH3:13])[CH:6]=1)([CH3:10])([CH3:9])[CH3:8]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NOC(=C1)C(C)(C)C
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture below 10° C
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the pyridine
|
Type
|
ADDITION
|
Details
|
The residue is mixed with 5% hydrochloric acid solution (40 ml)
|
Type
|
STIRRING
|
Details
|
shaken with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The methylene chloride layer is separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the methylene chloride
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a column of silica gel
|
Type
|
CUSTOM
|
Details
|
recrystallized from n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)NC(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |